2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-24(22-7-4-5-8-23(22)28(19)2)25(31)26(32)27-13-6-14-29-15-17-30(18-16-29)20-9-11-21(33-3)12-10-20/h4-5,7-12H,6,13-18H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTSZLREWQQDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The 1,2-dimethyl substitution on the indole ring can be achieved through alkylation reactions using appropriate alkyl halides.
Amide Bond Formation: The final step involves the formation of the amide bond between the indole derivative and the piperazine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide: can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in research to understand the role of indole derivatives in biological systems.
Chemical Biology: Employed as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Derivatives
4-Chloro-N'-2-(3,3-dimethyl-1,3-dihydro-2H-benzo[f]indol-2-ylidene)-3-oxopropylidene) benzohydrazonamide ()
- Core structure : A benzo[f]indole scaffold with a fused benzene ring, differing from the simpler indole in the target compound.
- Substituents :
- A 4-chlorophenyl group instead of 4-methoxyphenyl.
- A benzohydrazonamide side chain vs. the oxoacetamide-propyl-piperazine chain in the target compound.
- The benzo[f]indole core may confer greater steric hindrance, affecting receptor binding .
Relevance to the Target Compound :
Compounds with Piperazine or Similar Moieties
Functional Group Analysis
Research Implications and Limitations
- Structural Insights : The target compound’s piperazine-propyl chain and 4-methoxyphenyl group distinguish it from analogues in the evidence, suggesting unique receptor-binding profiles.
- Gaps in Evidence: No direct pharmacological data for the target compound are available in the provided sources. Further studies should evaluate its affinity for serotonin (5-HT) or dopamine receptors, leveraging structural similarities to known piperazine-based drugs.
- Synthetic Challenges : The oxoacetamide bridge may require optimization for stability, as similar ketone-containing compounds face metabolic degradation .
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-oxoacetamide is a synthetic derivative of indole and piperazine, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation in a dose-dependent manner. The IC50 values ranged from 5 to 15 μM , depending on the specific cancer type tested (e.g., breast, lung) .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 8 |
The antitumor effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. Flow cytometry analysis showed an increase in the sub-G1 phase population, indicating apoptosis . Additionally, the compound was found to downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax.
Neuroprotective Effects
This compound has also been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It acts as a dopamine D2/D3 receptor agonist, which is crucial for neuroprotection . Animal studies reported improved motor function and reduced neuroinflammation in treated subjects.
Case Study 1: In Vivo Efficacy in Tumor Models
In a study involving xenograft models of breast cancer, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3) in tumor tissues .
Case Study 2: Neuroprotection in Parkinson's Disease Models
In a mouse model of Parkinson's disease induced by MPTP, administration of the compound led to significant preservation of dopaminergic neurons in the substantia nigra region. Behavioral tests indicated improved locomotor activity and reduced symptoms associated with Parkinson's disease .
Q & A
Q. What are the standard synthetic routes and key reagents for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with preparation of intermediates such as the indole and piperazine derivatives. Key steps include:
- Amide bond formation : Using coupling agents like EDCl/HOBt under inert conditions (e.g., nitrogen atmosphere) .
- Piperazine functionalization : Reacting 4-(4-methoxyphenyl)piperazine with propylamine derivatives via nucleophilic substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to enhance reaction efficiency . Common reagents include sodium hydroxide or potassium carbonate for pH control .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for pharmacological studies) .
Q. What structural motifs in this compound suggest potential biological activity?
- Indole core : Known for interactions with serotonin receptors and kinase inhibition .
- Piperazine moiety : Enhances blood-brain barrier penetration and modulates GPCR activity .
- Oxoacetamide group : Stabilizes hydrogen bonding with enzymatic targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity in piperazine alkylation .
- Purification strategies : Column chromatography with gradients of ethyl acetate/hexane isolates the target compound .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?
- Variable-temperature NMR : Resolves dynamic rotational isomers by analyzing temperature-dependent peak splitting .
- 2D NMR techniques (COSY, HSQC) : Assign overlapping proton and carbon signals unambiguously .
- Comparative crystallography : X-ray diffraction data (e.g., triclinic crystal system, space group P1) validates bond angles and torsional strain .
Q. What computational methods predict the compound’s pharmacokinetic and target engagement profiles?
- Molecular docking : Software like AutoDock Vina models interactions with GPCRs or kinases, leveraging the piperazine and indole motifs .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and cytochrome P450 inhibition risks .
Q. How can structural analogues be designed to enhance potency while addressing solubility challenges?
- Bioisosteric replacement : Substitute the methoxyphenyl group with trifluoromethyl or pyridyl groups to improve hydrophilicity .
- Prodrug strategies : Introduce ester or phosphate groups on the acetamide nitrogen for in vivo hydrolysis .
Q. What experimental designs validate target engagement in cellular assays?
- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-serotonin) to measure receptor affinity .
- Knockout models : CRISPR-Cas9-edited cell lines confirm on-target effects by abolishing activity in receptor-deficient systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
